2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol
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Overview
Description
2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol is an organic compound belonging to the class of pyrazolopyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring The presence of a chlorine atom at the 7th position and an ethanol group at the 3rd position of the pyrazolo[4,3-d]pyrimidine scaffold makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Introduction of the Ethanol Group: The final step involves the nucleophilic substitution of the chlorine atom at the 3rd position with ethanol under basic conditions, typically using sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, such as Leu83 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another analog with potential as a CDK2 inhibitor.
Uniqueness
2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C7H7ClN4O |
---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-(7-chloro-3H-pyrazolo[4,3-d]pyrimidin-3-yl)ethanol |
InChI |
InChI=1S/C7H7ClN4O/c8-7-6-5(9-3-10-7)4(1-2-13)11-12-6/h3-4,13H,1-2H2 |
InChI Key |
KQDAZBPEPNJBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=NC2CCO |
Origin of Product |
United States |
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